(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
“(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C31H25F3O6 . It has a molecular weight of 550.52 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentafuran ring, a biphenyl group, and a trifluoromethyl group . The exact structure can be determined using software like Spartan 14.4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 550.52 and a molecular formula of C31H25F3O6 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Oxidative Annulation and Heterocyclic Synthesis
(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is involved in the synthesis of polyheterocyclic compounds. For instance, a study discussed the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without the need for any transition metals and oxidants. This process provides access to highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxy furan/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, showcasing the compound's role in the generation of complex molecular structures (Zhang et al., 2017).
Stabilization and Reactivity Studies
The molecule is also involved in the synthesis and characterization of stabilized cations. A research paper detailed the synthesis and properties of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations and their derivatives. The study observed remarkable substituent effects on the conformation and stability of the cations, contributing to our understanding of the molecule's reactivity and interaction with other chemical entities (Naya & Nitta, 2000).
Molecular Structure and Crystallography
Moreover, the molecule has applications in molecular structure analysis and crystallography. One study synthesized compounds from diflunisal, a registered anti-inflammatory drug, and confirmed their structures through single-crystal X-ray diffraction, elucidating the intermolecular interactions and molecular packing in the crystal lattice (Zhong et al., 2010).
Conformational Analysis and Electronic Properties
Research on the synthesis and reactions of related furan compounds also touches upon conformational analysis and electronic properties. Studies have examined how different substituents on the molecule affect its most stable conformation, providing insights into the electronic and photophysical properties of these compounds (Naya & Nitta, 2000).
Safety And Hazards
properties
IUPAC Name |
[2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3O6/c32-31(33,34)22-7-4-8-24(15-22)38-18-23(35)13-14-25-26-16-29(36)39-28(26)17-27(25)40-30(37)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHAOYBYPJWKG-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate |
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